Increased Basicity (pKa) Relative to N1-Methyl and N1-Phenyl Analogs
The predicted pKa of 1-cyclobutyl-1H-pyrazol-5-amine (4.42 ± 0.12) is higher than that of its N1-methyl analog (4.16 ± 0.10) and significantly higher than that of its N1-phenyl analog (3.17 ± 0.10) . This indicates that the cyclobutyl-substituted amine is more basic than the methyl-substituted amine and substantially more basic than the phenyl-substituted amine, which can affect protonation state at physiological pH and the amine's nucleophilicity in cross-coupling reactions.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | 4.42 ± 0.12 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-5-amine: 4.16 ± 0.10; 1-Phenyl-1H-pyrazol-5-amine: 3.17 ± 0.10 |
| Quantified Difference | ΔpKa = +0.26 (vs. methyl); ΔpKa = +1.25 (vs. phenyl) |
| Conditions | Predicted pKa values; no specific assay conditions stated. |
Why This Matters
A higher pKa translates to a greater proportion of the free-base (unprotonated) amine under physiological conditions, which can enhance passive membrane permeability or alter the compound's reactivity in nucleophilic transformations, providing a quantifiable basis for selecting this building block over less basic analogs.
